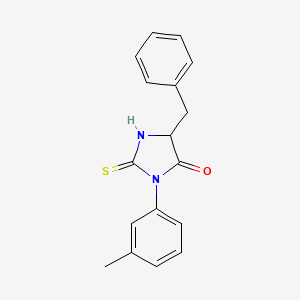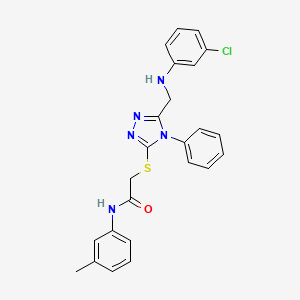![molecular formula C17H15BrN2O3S B11083478 (5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone](/img/structure/B11083478.png)
(5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone is a complex organic compound that features a brominated indole moiety and a nitrophenyl group with an ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of 2,3-dihydro-1H-indole, followed by the introduction of the nitrophenyl group through a Friedel-Crafts acylation reaction. The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitrophenyl and indole moieties suggests that it could interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the indole moiety might engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(methylsulfanyl)-3-nitrophenyl]methanone: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(5-chloro-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the ethylsulfanyl group in (5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone may impart unique properties, such as increased lipophilicity or altered electronic characteristics, compared to its analogs. This could influence its reactivity and interactions in both chemical and biological systems.
Properties
Molecular Formula |
C17H15BrN2O3S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-(4-ethylsulfanyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H15BrN2O3S/c1-2-24-16-6-3-12(10-15(16)20(22)23)17(21)19-8-7-11-9-13(18)4-5-14(11)19/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
WDFYDOQSZDVHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5(4H)-one](/img/structure/B11083401.png)
![3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoic acid](/img/structure/B11083404.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11083405.png)
![methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11083411.png)


![4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide](/img/structure/B11083421.png)
![5-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11083428.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083429.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11083443.png)
![3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11083448.png)
![N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11083449.png)
![1-(3-Chlorophenyl)-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11083456.png)
![1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine](/img/structure/B11083465.png)
